Dalbinol

Übersicht

Beschreibung

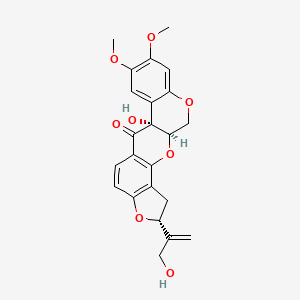

Dalbinol is a rotenoid compound isolated from the seeds of Amorpha fruticosa L. and Dalbergia latifolia. It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma. This compound exhibits anti-proliferative activity by facilitating the degradation of β-catenin, a protein involved in cell proliferation and cancer progression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dalbinol can be synthesized through various organic reactions involving the cyclization of isoflavonoids. The synthetic routes often involve the use of metal complexes and organocatalysts to achieve the desired chiral configuration . The reaction conditions typically include controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG).

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the seeds of Amorpha fruticosa L. and Dalbergia latifolia. The seeds are subjected to solvent extraction, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Dalbinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol and methanol .

Major Products Formed

The major products formed from the reactions of this compound include quinones, dihydro derivatives, and substituted rotenoids. These products have diverse biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Dalbinol has a wide range of scientific research applications, including:

Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.

Biology: It is studied for its effects on cell proliferation and apoptosis, particularly in cancer cells.

Wirkmechanismus

Dalbinol exerts its effects by facilitating the degradation of β-catenin through the ubiquitin-proteasome pathway. β-catenin is a key protein in the Wnt signaling pathway, which is involved in cell proliferation and cancer progression. By promoting the degradation of β-catenin, this compound inhibits the growth of cancer cells and induces apoptosis .

Vergleich Mit ähnlichen Verbindungen

Dalbinol is structurally similar to other rotenoids such as rotenone and deguelin. it is unique in its ability to specifically target β-catenin for degradation. Similar compounds include:

Rotenone: A well-known insecticide with a similar rotenoid structure.

Deguelin: Another rotenoid with anti-cancer properties but different molecular targets

This compound stands out due to its specific mechanism of action and potential therapeutic applications in cancer treatment.

Eigenschaften

IUPAC Name |

(1R,6R,13R)-13-hydroxy-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3/t16-,20-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQAATJJIDGOMQ-AYPBNUJASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3(C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]3([C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904836 | |

| Record name | Dalbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41993-79-7 | |

| Record name | Dalbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE](/img/structure/B2462277.png)

![Methyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2462282.png)

![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/new.no-structure.jpg)